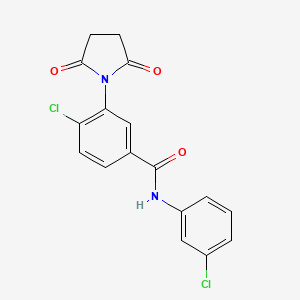
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
説明
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the inhibition of the STAT3 signaling pathway. It binds to the SH2 domain of STAT3 and prevents its phosphorylation by JAK2, thus inhibiting the activation of STAT3. This leads to the downregulation of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have significant biochemical and physiological effects. It inhibits the growth of cancer cells in vitro and in vivo, and it also enhances the efficacy of chemotherapy drugs. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is its high potency and specificity towards the STAT3 signaling pathway. This makes it an excellent candidate for cancer therapy. However, its limitations include its poor solubility in water, which can affect its bioavailability and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for the research on 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. One of the areas of interest is the development of more potent and selective inhibitors of the STAT3 pathway. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. Furthermore, the combination of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide with other chemotherapy drugs is an area of interest for cancer therapy. Finally, the investigation of the potential applications of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide in other diseases, such as inflammation and autoimmune disorders, is also a future direction for research.
Conclusion:
In conclusion, 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is a promising compound with potential applications in cancer therapy and other areas of research. Its mechanism of action involves the inhibition of the STAT3 signaling pathway, which plays a crucial role in cancer development and progression. Although it has some limitations, its high potency and specificity towards the STAT3 pathway make it an excellent candidate for further research.
科学的研究の応用
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has various applications in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is crucial for the activation of STAT3, which plays a significant role in the development and progression of various cancers, including breast, prostate, and lung cancer. Therefore, 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has potential applications in cancer therapy.
特性
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-2-1-3-12(9-11)20-17(24)10-4-5-13(19)14(8-10)21-15(22)6-7-16(21)23/h1-5,8-9H,6-7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKSCQPFIJPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720909.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4720920.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4720972.png)
![4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4720973.png)
![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![3-ethyl-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4720993.png)
![1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B4720994.png)
![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)